molecular formula C9H8F2O B15324150 2-(2,5-Difluorophenyl)propanal

2-(2,5-Difluorophenyl)propanal

Cat. No.: B15324150
M. Wt: 170.16 g/mol
InChI Key: OSJOKWWQXFGECC-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2,5-difluorophenyl group. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, lipophilicity, and ability to modulate electronic properties, making them valuable in drug design and material science . The difluorophenyl moiety in particular is known to influence binding affinity and selectivity in bioactive molecules, as seen in inhibitors like SEA0400 (Na+-Ca2+ exchanger inhibitor) and TRK kinase inhibitors .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-(2,5-difluorophenyl)propanal

InChI

InChI=1S/C9H8F2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3

InChI Key

OSJOKWWQXFGECC-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC(=C1)F)F

Origin of Product

United States

Scientific Research Applications

2-(2,5-Difluorophenyl)propanal is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,5-Difluorophenyl)propanal exerts its effects depends on the specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,5-Difluorophenyl)propanal with structurally related compounds, including alcohols, alkenes, and cyclopropane derivatives.

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/cm³) pKa Key Applications
This compound* C₉H₈F₂O 170.16 ~220 (predicted) N/A ~1.2 (predicted) ~15.0† Intermediate in drug synthesis
2-Phenyl-2-propanol C₉H₁₂O 136.19 202 32–34 0.973 N/A Solvent, synthetic intermediate
3-Phenylpropene C₉H₁₀ 118.18 219 -18 1.00 N/A Polymer precursor
Cyclopropanemethanol, 2-(2,5-difluorophenyl)- C₁₀H₁₀F₂O 184.18 229.6±30.0 N/A 1.275±0.06 15.10±0.10 Pharmaceutical intermediate

*Predicted values for this compound are inferred from analogs. †Estimated based on aldehyde analogs.

Key Observations:

  • Boiling Points: Fluorinated derivatives (e.g., cyclopropanemethanol) exhibit higher boiling points compared to non-fluorinated analogs like 2-phenyl-2-propanol, likely due to increased molecular polarity and dipole-dipole interactions .
  • Density: The difluorophenyl group increases density (e.g., 1.275 g/cm³ for cyclopropanemethanol vs. 0.973 g/cm³ for 2-phenyl-2-propanol), reflecting heavier fluorine atoms and tighter molecular packing .
  • Acidity: The pKa of the aldehyde group in this compound is estimated to be ~15.0, slightly lower than cyclopropanemethanol (15.10), suggesting comparable proton-donating ability .

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